3',5'-Diprenylgenistein Demonstrates Distinct Muscle Cell Viability Profile vs. Genistein and 6,8-Diprenylgenistein in L6 Myotubes
In a direct head-to-head comparison in L6 skeletal muscle myotubes, 3′,5′-diprenylgenistein reduced cell viability with an IC50 of 18.69 ± 0.19 μM, whereas genistein exhibited an IC50 of 34.27 ± 0.35 μM. In contrast, 6,8-diprenylgenistein, derrone, and alpinumisoflavone showed no observable muscle cell toxicity under the same conditions [1]. This establishes that the 3′,5′-diprenyl substitution pattern confers a specific and intermediate cytotoxic profile that is distinct from both the non-prenylated parent (genistein) and A-ring diprenylated analogs.
| Evidence Dimension | Muscle cell viability reduction (cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 18.69 ± 0.19 μM |
| Comparator Or Baseline | Genistein: IC50 = 34.27 ± 0.35 μM; 6,8-Diprenylgenistein: No toxicity reported (no IC50 measurable) |
| Quantified Difference | 3',5'-Diprenylgenistein is 1.83-fold more cytotoxic than genistein; 6,8-diprenylgenistein is non-cytotoxic |
| Conditions | L6 rat skeletal muscle myotubes; 48 h treatment; MTT assay |
Why This Matters
This differential cytotoxicity profile is essential for experimental design in glucose uptake and metabolic studies, as viability effects may confound functional readouts if the incorrect analog is selected.
- [1] Lee MS, Kim CH, Hoang DM, Kim BY, Sohn CB, Kim MR, Ahn JS. Genistein-derivatives from Tetracera scandens stimulate glucose-uptake in L6 myotubes. Biol Pharm Bull. 2009 Mar;32(3):504-8. doi: 10.1248/bpb.32.504. PMID: 19252305. View Source
